1-(4-tert-butylphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]ethanone 1-(4-tert-butylphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]ethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC0818957
InChI: InChI=1S/C19H20N4OS/c1-19(2,3)15-11-9-14(10-12-15)17(24)13-25-18-20-21-22-23(18)16-7-5-4-6-8-16/h4-12H,13H2,1-3H3
SMILES: CC(C)(C)C1=CC=C(C=C1)C(=O)CSC2=NN=NN2C3=CC=CC=C3
Molecular Formula: C19H20N4OS
Molecular Weight: 352.5 g/mol

1-(4-tert-butylphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]ethanone

CAS No.:

Cat. No.: VC0818957

Molecular Formula: C19H20N4OS

Molecular Weight: 352.5 g/mol

* For research use only. Not for human or veterinary use.

1-(4-tert-butylphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]ethanone -

Specification

Molecular Formula C19H20N4OS
Molecular Weight 352.5 g/mol
IUPAC Name 1-(4-tert-butylphenyl)-2-(1-phenyltetrazol-5-yl)sulfanylethanone
Standard InChI InChI=1S/C19H20N4OS/c1-19(2,3)15-11-9-14(10-12-15)17(24)13-25-18-20-21-22-23(18)16-7-5-4-6-8-16/h4-12H,13H2,1-3H3
Standard InChI Key SBBTWZRFHBTUDZ-UHFFFAOYSA-N
SMILES CC(C)(C)C1=CC=C(C=C1)C(=O)CSC2=NN=NN2C3=CC=CC=C3
Canonical SMILES CC(C)(C)C1=CC=C(C=C1)C(=O)CSC2=NN=NN2C3=CC=CC=C3

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator